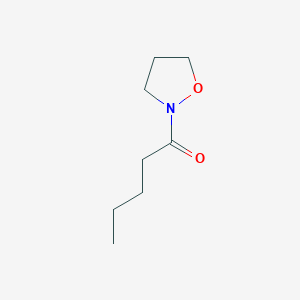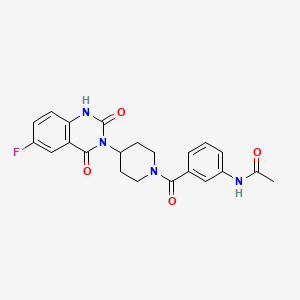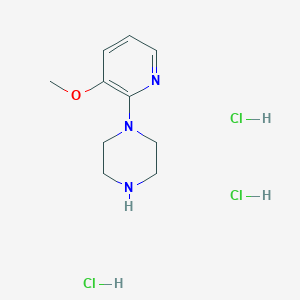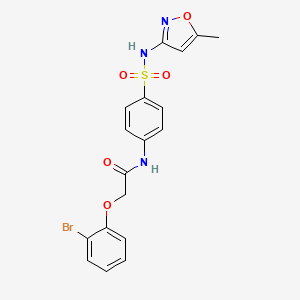
1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine, also known as NBD-556, is a compound that has been extensively studied for its potential use as a therapeutic agent.
Wirkmechanismus
The exact mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine is not fully understood. However, it has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate. Additionally, 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine has been shown to inhibit the activity of phosphodiesterase 10A, an enzyme that is involved in the regulation of dopamine and glutamate signaling.
Biochemical and Physiological Effects
Studies have shown that 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine has been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine in lab experiments is its specificity for phosphodiesterase 10A, which allows for the selective modulation of dopamine and glutamate signaling. However, one limitation of using 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine is its relatively short half-life, which may limit its efficacy in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine. One potential area of research is the development of more potent and selective phosphodiesterase 10A inhibitors based on the structure of 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine and its potential use in the treatment of various diseases. Finally, the development of new drug delivery methods may improve the efficacy of 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine in clinical settings.
Synthesemethoden
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine involves the reaction of 3-chloro-4-methylphenylpiperazine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. Additionally, 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine has been shown to have antipsychotic effects, suggesting its potential use in the treatment of psychiatric disorders such as schizophrenia.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-13-2-3-15(12-17(13)18)19-8-10-20(11-9-19)26(24,25)16-6-4-14(5-7-16)21(22)23/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPKOIFJSCCYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2699037.png)




![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2699044.png)


![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2699049.png)

![1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2699052.png)
![2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2699053.png)

